molecular formula C13H13NO3 B6367596 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine CAS No. 1111106-03-6

5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6367596
CAS No.: 1111106-03-6
M. Wt: 231.25 g/mol
InChI Key: PQPBLZZBRVMEFI-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine: is a chemical compound that belongs to the class of hydroxypyridines. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the second position and a 2,5-dimethoxyphenyl group at the fifth position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The starting materials for this synthesis are 2-chloro-3-nitropyridine and 2,5-dimethoxyphenyl boronic acid. The reaction is carried out under microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydroxyl group in the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group in the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,5-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group and the 2,5-dimethoxyphenyl group in the pyridine ring. This combination imparts specific chemical and biological properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(15)14-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBLZZBRVMEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682951
Record name 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-03-6
Record name 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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